IBA-6

IBA-6 is a research-grade tool for labs requiring an independent standard to profile IAP antagonism. With no published potency data, it is uniquely suited for primary characterization and SAR studies. Use it to experimentally determine binding affinities against XIAP, cIAP1, and cIAP2, or as a new standard to validate in-house assays. This approach mitigates the risk of substituting well-characterized analogs like LCL161 or Birinapant.

Molecular Formula C24H16ClN3O2S
Molecular Weight 445.9 g/mol
Cat. No. B610148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBA-6
SynonymsPNR-7-02;  PNR702;  PNR 7 02;  PNR-702;  PNR7-02;  PNR 7-02;  PNR-7 02
Molecular FormulaC24H16ClN3O2S
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O
InChIInChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31)
InChIKeyYNPDEEPROJUWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IBA-6: A Potential IAP Antagonist for Targeted Apoptosis Research


IBA-6 is reported as a potential antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins including XIAP, cIAP1, and cIAP2 that play a crucial role in regulating programmed cell death [1]. While specific details on its mechanism and binding affinity are not yet widely published in peer-reviewed literature, the compound is categorized within the broader class of IAP antagonists, which are designed to mimic the endogenous SMAC/DIABLO protein to promote apoptosis in cancer cells [2]. Initial commercial listings suggest it is available for research purposes, but a comprehensive, data-driven characterization is pending.

Why IBA-6 Cannot Be Substituted with Generic IAP Antagonists Without Comparative Data


The IAP antagonist class exhibits significant structural and functional diversity, leading to vast differences in potency, selectivity, and off-target effects [1]. Compounds like Birinapant, LCL161, GDC-0152, and AT-406 each display unique binding profiles to XIAP, cIAP1, and cIAP2, with IC50 values varying by orders of magnitude across the family [2]. Crucially, these differences directly translate into variable efficacy and toxicity profiles in preclinical models. Without specific, quantitative data for IBA-6, assuming it can replace a well-characterized analog like LCL161 (with an IC50 of 0.4 nM for cIAP1) or Birinapant (with a Kd < 1 nM for cIAP1) is scientifically unsound and carries significant experimental risk.

IBA-6 Quantitative Evidence Guide: Comparative Data Against Analogs


IBA-6 Application Scenarios Based on Current Data Availability


Fundamental Research into IAP Antagonist Structure-Activity Relationships (SAR)

Due to the absence of published data, the most immediate and valuable application for IBA-6 is as a tool compound for basic SAR studies. Researchers can experimentally determine its binding affinity to XIAP, cIAP1, and cIAP2 using established assays like fluorescence polarization or surface plasmon resonance. These de novo data points would then allow for a quantitative comparison against well-documented analogs like LCL161, Birinapant, or GDC-0152, thereby establishing its unique position within the IAP antagonist landscape. This scenario is supported by the need for primary characterization, which is a prerequisite for any further applied research.

Exploratory In Vitro Apoptosis Profiling

A secondary application involves exploratory, single-concentration or dose-response screening in cancer cell lines. Without prior knowledge of its potency, IBA-6 can be profiled against a panel of cell lines known to be sensitive to IAP antagonism, such as MDA-MB-231 (breast cancer) or EVSA-T. The resulting EC50 values for cell viability and caspase activation can then be benchmarked against published data for other IAP antagonists in the same cell lines, providing the first direct comparative, albeit cross-study, evidence of its cellular efficacy. This approach mitigates the risk of using an uncharacterized compound in a high-stakes experiment.

Development of New In-House Assay Standards

For laboratories already using IAP antagonists like AT-406 or LCL161, IBA-6 can serve as a new, independent standard for calibrating and validating in-house assays. By running IBA-6 in parallel with a well-characterized reference compound, researchers can assess inter-assay variability and confirm the consistency of their experimental systems over time. This scenario is less dependent on pre-existing data for IBA-6 and more on its utility as a distinct chemical entity within a controlled, comparative experimental framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IBA-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.